Crotonaldehyde, 2-bromo-3-methyl-
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Overview
Description
2-Bromo-3-methylbut-2-enal is an organic compound with the molecular formula C5H7BrO. It is a brominated derivative of crotonaldehyde and is known for its reactivity due to the presence of both an aldehyde and a bromine atom in its structure. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylbut-2-enal can be synthesized through several methods. One common method involves the bromination of 3-methylbut-2-enal (crotonaldehyde) using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of 2-bromo-3-methylbut-2-enal may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of brominating agents and control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylbut-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Bromo-3-methylbut-2-enoic acid.
Reduction: 2-Bromo-3-methylbut-2-enol.
Substitution: 2-Amino-3-methylbut-2-enal (when reacted with amines).
Scientific Research Applications
2-Bromo-3-methylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated aldehydes on biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-3-methylbut-2-enal involves its reactivity as both an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylbut-2-ene: Similar structure but lacks the aldehyde group.
3-Methylbut-2-enal: Similar structure but lacks the bromine atom.
2-Bromo-2-methylbut-2-enal: Similar structure with a different substitution pattern.
Uniqueness
2-Bromo-3-methylbut-2-enal is unique due to the presence of both an aldehyde and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
2-bromo-3-methylbut-2-enal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c1-4(2)5(6)3-7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZIWMBYOJZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=O)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185017 |
Source
|
Record name | Crotonaldehyde, 2-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31058-93-2 |
Source
|
Record name | Crotonaldehyde, 2-bromo-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031058932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crotonaldehyde, 2-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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